![molecular formula C19H34O B13966528 4'-Heptyl-[1,1'-bicyclohexyl]-4-one](/img/structure/B13966528.png)
4'-Heptyl-[1,1'-bicyclohexyl]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Heptyl-[1,1’-bicyclohexyl]-4-one is an organic compound characterized by its unique bicyclic structure This compound is known for its applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Heptyl-[1,1’-bicyclohexyl]-4-one typically involves the reaction of 4’-Heptyl-[1,1’-bicyclohexyl]-4-carboxylic acid with appropriate reagents to form the ketone group. One common method involves the reduction of the carboxylic acid using reagents such as lithium aluminum hydride (LiAlH4) followed by oxidation to form the ketone .
Industrial Production Methods
Industrial production of 4’-Heptyl-[1,1’-bicyclohexyl]-4-one may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process often includes steps like distillation and recrystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Heptyl-[1,1’-bicyclohexyl]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
4’-Heptyl-[1,1’-bicyclohexyl]-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on various biological pathways.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 4’-Heptyl-[1,1’-bicyclohexyl]-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to fully elucidate its mechanism of action and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Heptyl-[1,1’-bicyclohexyl]-4-ol: This compound is similar in structure but contains an alcohol group instead of a ketone.
4’-Heptyl-[1,1’-bicyclohexyl]-4-carbonitrile: Another similar compound with a nitrile group.
Uniqueness
4’-Heptyl-[1,1’-bicyclohexyl]-4-one is unique due to its specific ketone functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C19H34O |
|---|---|
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
4-(4-heptylcyclohexyl)cyclohexan-1-one |
InChI |
InChI=1S/C19H34O/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h16-18H,2-15H2,1H3 |
Clé InChI |
DEYGUJWZTIDMKR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1CCC(CC1)C2CCC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


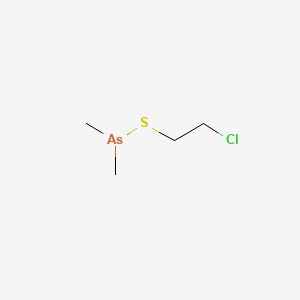
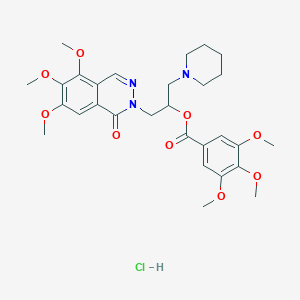
![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)

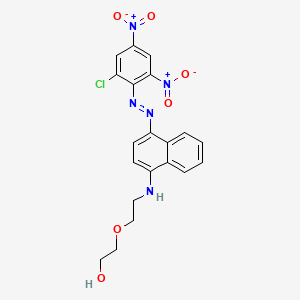
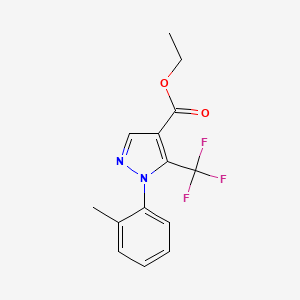
![1h-Pyrazolo[1,5-a]indole](/img/structure/B13966487.png)
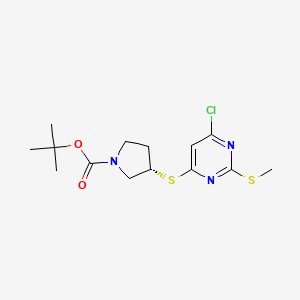
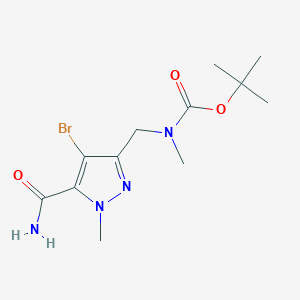
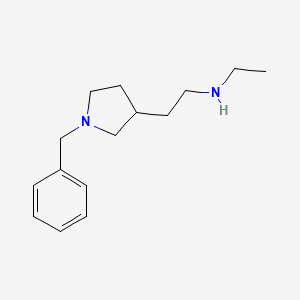
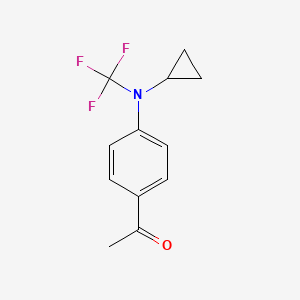
![2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-](/img/structure/B13966521.png)
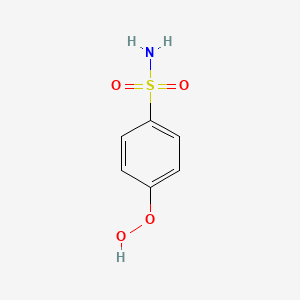
![Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester](/img/structure/B13966533.png)
